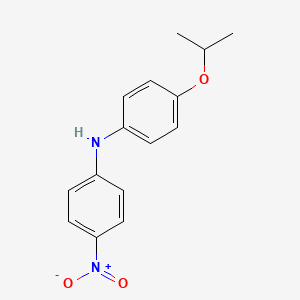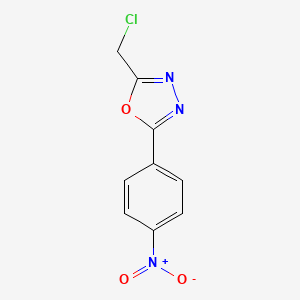
N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula of this compound is C14H18N2O2 .
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as “this compound”, can be achieved through various methods. One efficient method involves the reaction of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring attached to a hexanamide group . The average mass of this compound is 252.268 Da and the monoisotopic mass is 252.089874 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C14H18N2O2 . The average mass of this compound is 252.268 Da and the monoisotopic mass is 252.089874 Da .Scientific Research Applications
Crystal Structure Analysis
- Structure and Reactivity Insights: Benzoxazole derivatives, including those related to N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide, have been studied for their crystal structures using X-ray single crystal diffraction and Density Functional Theory (DFT). These studies provide insights into molecular geometry and chemical reactivity, which are crucial for understanding their potential applications in various fields, including material science and drug design (Glamočlija et al., 2020).
Molecular and Biological Applications
- Real-time PCR Reporting Dye: Some benzoxazole derivatives have been investigated as real-time PCR reporting fluorescent dyes. This research is significant for molecular biology, particularly in DNA amplification and quantification processes (Ahmad, 2007).
- Antioxidant Activity: Benzoxazole compounds, like 2-methyl-1,3-benzoxazol-6-ol, have demonstrated antioxidant effects. These findings are relevant for pharmaceutical and nutraceutical industries, where antioxidant properties are valued (Khizhan et al., 2011).
Chemical Synthesis and Modification
- Synthesis Techniques: Studies on the synthesis of benzoxazole derivatives through various chemical reactions reveal the versatility and modifiability of these compounds. This knowledge is essential for developing new materials and pharmaceuticals (Tr et al., 2020).
Properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-5-6-14(17)16-11-7-8-12-13(9-11)18-10(2)15-12/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIBZYBQMHBVHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)


![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)


![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)
